![molecular formula C15H16FN B1381571 Benzyl[(3-fluoro-5-methylphenyl)methyl]amine CAS No. 1876680-95-3](/img/structure/B1381571.png)

Benzyl[(3-fluoro-5-methylphenyl)methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

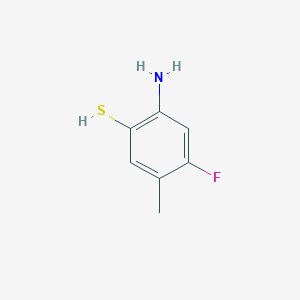

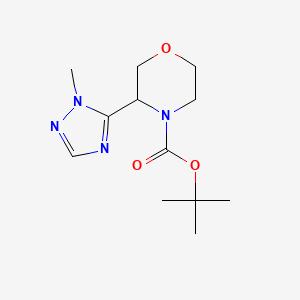

Benzyl[(3-fluoro-5-methylphenyl)methyl]amine (BFMA) is an organic compound that is widely used in scientific research and laboratory experiments. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for various reactions. BFMA has been studied for its potential applications in drug design, drug delivery, and other therapeutic applications.

Aplicaciones Científicas De Investigación

Antitumor Applications

Benzyl[(3-fluoro-5-methylphenyl)methyl]amine and its derivatives have been explored for their antitumor properties. For instance, the amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have shown highly selective and potent antitumor activities both in vitro and in vivo. These compounds, through metabolic biotransformation facilitated by cytochrome P450 1A1, exhibit cytotoxic activity against various human mammary carcinoma cell lines and significantly retard the growth of breast and ovarian xenograft tumors, making them potentially suitable for clinical evaluation (Bradshaw et al., 2002).

Synthesis and Biological Activity

Research has also focused on the synthesis of fluorinated heterocyclic compounds, where derivatives like 5-fluoro-2-methylN-phenyl-1H-benzo[d]imidazol-6-amine have been synthesized and screened for antibacterial and anti-inflammatory activity. These studies aim to synthesize novel compounds with enhanced physicochemical, ADME (Absorption, Distribution, Metabolism, and Excretion), and pharmacokinetic properties, alongside their biological activity, emphasizing the potential of benzyl[(3-fluoro-5-methylphenyl)methyl]amine derivatives in pharmacological screenings (Binoy et al., 2021).

Catalytic Applications

Moreover, silver particles supported on metal oxides have demonstrated efficiency as catalysts for benzylic C-H fluorination of compounds including 4-methylbiphenyl, utilizing fluorinating agents like 1-fluoro-4-methyl-1,3-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor II). This process yields fluoromethylarenes, showcasing a method for direct benzylic C-H fluorination under environmentally friendly conditions, which is significant for synthesizing oxygen mimics in molecules (Kita et al., 2019).

Supramolecular Organic Fluorophores

The control over the solid-state circular dichroism (CD) property in supramolecular organic fluorophores comprising benzyl[(3-fluoro-5-methylphenyl)methyl]amine derivatives has been achieved by modifying the position of the methyl substituent. This adjustment influences the optical properties of the fluorophores, indicating the compound's utility in developing advanced optical materials with controllable chiroptical properties (Nishiguchi et al., 2012).

Propiedades

IUPAC Name |

N-[(3-fluoro-5-methylphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12-7-14(9-15(16)8-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQHBBFTHQCDLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)